molecular formula C17H14BrN3OS B11055666 5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene

5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene

Cat. No.: B11055666
M. Wt: 388.3 g/mol
InChI Key: CHXJFXONXSVULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: The bromophenyl, methoxymethyl, and methyl groups are introduced through substitution reactions, using reagents such as bromobenzene, methoxymethyl chloride, and methyl iodide.

    Final Assembly: The final step involves the coupling of the tricyclic core with the functional groups under controlled conditions, often requiring the use of palladium or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene
  • 5-(4-fluorophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene

Uniqueness

The uniqueness of 5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene lies in its specific functional groups and their arrangement. The presence of the bromophenyl group, in particular, imparts unique reactivity and potential biological activity compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3 g/mol

IUPAC Name

5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene

InChI

InChI=1S/C17H14BrN3OS/c1-9-7-11(8-22-2)13-15-16(23-17(13)19-9)14(20-21-15)10-3-5-12(18)6-4-10/h3-7H,8H2,1-2H3,(H,20,21)

InChI Key

CHXJFXONXSVULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=NN3)C4=CC=C(C=C4)Br)SC2=N1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.